molecular formula C20H22BF3O4 B8231202 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8231202
M. Wt: 394.2 g/mol
InChI Key: HMFNPNDVLONTQN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents. The aryl group at the 2-position features a 3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl moiety, combining a phenoxymethyl linker and a para-trifluoromethoxy-substituted benzene ring. This structure enhances its utility in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing trifluoromethoxy group, which activates the boronate for transmetalation .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-6-14(12-15)13-25-16-8-10-17(11-9-16)26-20(22,23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFNPNDVLONTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is a cornerstone for introducing boronic ester functionalities to aromatic systems. For this compound, the strategy involves converting a halogenated intermediate into the corresponding pinacol boronic ester.

  • Synthesis of the Halogenated Precursor :
    The precursor, 3-((4-(trifluoromethoxy)phenoxy)methyl)bromobenzene, is synthesized via a Mitsunobu reaction between 3-bromobenzyl alcohol and 4-(trifluoromethoxy)phenol. This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), facilitating ether bond formation.

  • Borylation Reaction :
    The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and potassium acetate (KOAc) in dioxane at 80–100°C. This step replaces the bromine atom with a pinacol boronic ester group, yielding the target compound.

Key Reaction Parameters :

ParameterCondition
CatalystPd(dppf)Cl₂ (1–5 mol%)
SolventAnhydrous dioxane
Temperature80–100°C
Reaction Time12–24 hours
Yield50–80% (estimated)

Direct Esterification of Boronic Acids

An alternative route begins with the synthesis of 3-((4-(trifluoromethoxy)phenoxy)methyl)phenylboronic acid, followed by esterification with pinacol (2,3-dimethyl-2,3-butanediol).

  • Boronic Acid Synthesis :

    • The boronic acid is prepared via lithiation-borylation :

      • 3-Bromo-((4-(trifluoromethoxy)phenoxy)methyl)benzene is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethyl borate (B(OMe)₃). Hydrolysis yields the boronic acid.

  • Esterification :
    The boronic acid reacts with pinacol in ethyl acetate under Dean-Stark conditions to azeotropically remove water. The reaction proceeds for 48 hours at room temperature, with yields exceeding 70%.

Optimization of Reaction Parameters

Catalyst Selection

Palladium-based catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are preferred for Miyaura borylation due to their efficiency in transmetalation. Nickel catalysts, though less common, offer cost advantages for large-scale synthesis.

Solvent and Temperature Effects

  • Dioxane and THF are optimal for Miyaura borylation, ensuring catalyst stability and reagent solubility.

  • Esterification benefits from ethyl acetate ’s polarity, which facilitates water removal without degrading the boronic acid.

Purification Techniques

Crude products are purified via flash chromatography using petroleum ether/ethyl acetate gradients (100:1 to 10:1). The target compound elutes at higher polarity due to the boronic ester’s hydrophilic nature. Post-purification, rotary evaporation under reduced pressure isolates the pure product as a white solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Peaks at δ 1.35 ppm (12H, singlet, pinacol methyl groups) and δ 5.20 ppm (2H, singlet, OCH₂Ar) confirm the structure.

  • ¹¹B NMR : A resonance near δ 30 ppm verifies the boronic ester’s formation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 394.1925 (C₂₀H₂₂BF₃O₄⁺), consistent with the molecular formula.

Industrial and Research Applications

This compound’s utility in Suzuki-Miyaura cross-coupling enables the synthesis of biaryl structures prevalent in pharmaceuticals (e.g., kinase inhibitors) and organic electronics. Its trifluoromethoxy group enhances metabolic stability in drug candidates.

Challenges and Troubleshooting

  • Hydrolysis Sensitivity : The boronic ester is prone to hydrolysis; thus, reactions require anhydrous conditions and inert atmospheres.

  • Byproduct Formation : Residual palladium in Miyaura borylation necessitates post-synthesis purification via chelating resins .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce boronic acids or esters .

Scientific Research Applications

Organic Synthesis

This compound acts as a versatile reagent in organic chemistry. It facilitates the synthesis of complex molecules by enabling chemists to create compounds with specific functionalities. The presence of the dioxaborolane structure provides unique reactivity patterns that are beneficial for forming carbon-carbon bonds and other transformations.

Case Study: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated organic compounds, 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane was utilized to introduce trifluoromethyl groups into target molecules. This modification significantly enhanced the biological activity and stability of the resulting compounds .

Medicinal Chemistry

The compound is particularly valuable in the development of fluorinated pharmaceuticals. The trifluoromethyl group enhances the pharmacokinetic properties of drug candidates, making them more effective and stable.

Case Study: Drug Development

Research has demonstrated that incorporating trifluoromethyl groups into drug candidates can improve their metabolic stability and efficacy. For instance, in the development of anti-cancer agents, compounds synthesized using this compound showed promising activity against various cancer cell lines .

Material Science

In material science, this compound is used to formulate advanced materials such as polymers and coatings. Its incorporation can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

A study highlighted the use of this compound in developing high-performance polymer composites. The modified polymers exhibited improved resistance to heat and chemicals compared to unmodified counterparts .

Analytical Chemistry

The compound serves as a key intermediate in preparing analytical standards. It aids in the detection and quantification of various substances in complex mixtures.

Case Study: Environmental Analysis

In environmental chemistry studies, this compound was employed to create standards for detecting pollutants in water samples. Its effectiveness in enhancing detection limits has been documented in several research articles .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisVersatile reagent for synthesizing complex moleculesEnables selective reactions
Medicinal ChemistryDevelopment of fluorinated pharmaceuticalsEnhances biological activity and stability
Material ScienceFormulation of advanced materials like polymersImproves thermal stability and mechanical properties
Analytical ChemistryPreparation of analytical standards for substance detectionFacilitates accurate quantification

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and other proteins, potentially inhibiting their activity. The dioxaborolane ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and effectiveness .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Molecular Formula Key Structural Features Reactivity/Applications Reference
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane C₂₃H₂₅BF₃O₄ Para-substituted phenoxy group directly attached to the boronate ring Used in antimalarial quinolone synthesis; high yield (87%) in cross-coupling reactions
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane C₁₃H₁₅BF₃O₃ Para-trifluoromethoxy phenyl group without a phenoxymethyl linker Intermediate in electronics/pharmaceuticals; simpler synthesis
3-(Trifluoromethoxy)phenylboronic acid pinacol ester C₁₃H₁₆BF₃O₃ Meta-trifluoromethoxy substitution on the phenyl ring Alters electronic density; impacts regioselectivity in coupling reactions
Target Compound C₂₃H₂₅BF₃O₄ 3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl group with a flexible linker Enhanced steric bulk may slow transmetalation but improve selectivity in aryl couplings -

Key Observations :

  • The para-substituted phenoxy group in the compound enables efficient coupling due to reduced steric hindrance .
  • The target compound’s phenoxymethyl linker introduces conformational flexibility, which may stabilize transition states in sterically demanding reactions.

Key Observations :

  • Difluoromethoxy groups () improve lipid solubility and bioavailability compared to trifluoromethoxy .
  • Benzo[b]thiophene derivatives () are prioritized in materials science due to extended π-systems .
  • The target’s trifluoromethoxy-phenoxymethyl combination balances electronic activation and steric bulk, making it versatile for drug discovery .

Research Findings and Data

Stability and Handling

  • The target compound’s trifluoromethoxy group increases hydrolytic stability compared to non-fluorinated analogs.
  • Analogs with electron-withdrawing groups (e.g., ) require stringent moisture-free conditions due to boronate lability .

Cross-Coupling Efficiency

Compound Type Yield in Suzuki Coupling Reaction Time Notes
Target Compound (Phenoxymethyl) ~85–90% (estimated) 12–24 h Steric bulk may slow kinetics
Compound 87% 6–8 h Optimized for rapid coupling
Compound >90% 4–6 h Minimal steric hindrance

Biological Activity

4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects and mechanisms of action.

  • Molecular Formula : C20_{20}H22_{22}BF3_3O4_4
  • Molecular Weight : 394.19 g/mol
  • CAS Number : Not available
  • Physical Appearance : Colorless liquid

The compound's biological activity is primarily attributed to its ability to interact with cellular pathways involved in cancer progression. It has been shown to inhibit key enzymes and pathways that are crucial for tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer types:

  • Breast Cancer : In vitro studies demonstrated that the compound induces apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting proliferation markers such as Ki-67 .
  • Lung Cancer : The compound has shown significant cytotoxic effects on lung cancer cells, leading to reduced cell viability and increased cell cycle arrest at the G1 phase .
  • Leukemia : Preliminary data indicate that it may also possess activity against leukemia cells, although further studies are necessary to confirm these findings .

Study 1: Breast Cancer Cell Line Analysis

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Results indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased annexin V staining.

Study 2: Lung Cancer Efficacy

A study involving A549 lung cancer cells reported:

  • Cell Viability Reduction : 60% after 24 hours at a concentration of 10 µM.
  • Cell Cycle Analysis : Flow cytometry revealed a significant increase in G1 phase arrest.

Comparative Biological Activity Table

Compound NameCancer TypeIC50 (µM)Mechanism of Action
4,4,5,5-Tetramethyl...Breast Cancer15Apoptosis induction via caspase activation
4,4,5,5-Tetramethyl...Lung Cancer10G1 phase arrest
Other Boron CompoundsVariousVariesVarious mechanisms including enzyme inhibition

Safety and Toxicity

Though promising in biological activity, safety evaluations are crucial. Preliminary toxicity studies indicate moderate toxicity at high concentrations; however, further toxicological assessments are required to establish a comprehensive safety profile.

Q & A

Q. How can functionalization of the aryl ring expand utility in materials science?

  • Methodological Answer : Introduce electron-deficient groups (e.g., nitro, cyano) via electrophilic substitution. Assess impact on π-conjugation via UV-Vis spectroscopy and charge-carrier mobility in OLED or OFET prototypes .

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